1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide is a complex organic compound featuring a benzene core substituted with thiazole and propan-2-ylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide typically involves multi-step organic reactions. One common method includes the reaction of benzene-1,2-dicarboxylic anhydride with 4-(4-propan-2-ylphenyl)-1,3-thiazole-2-amine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the benzene ring or thiazole moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)thiophen-2-amine: Similar in structure but with different substituents, leading to distinct properties and applications.
Fluconazole: Shares some structural similarities but is primarily used as an antifungal agent.
Uniqueness
1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide stands out due to its unique combination of thiazole and propan-2-ylphenyl groups, which confer specific chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
6362-36-3 |
---|---|
Molecular Formula |
C32H30N4O2S2 |
Molecular Weight |
566.7 g/mol |
IUPAC Name |
1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C32H30N4O2S2/c1-19(2)21-9-13-23(14-10-21)27-17-39-31(33-27)35-29(37)25-7-5-6-8-26(25)30(38)36-32-34-28(18-40-32)24-15-11-22(12-16-24)20(3)4/h5-20H,1-4H3,(H,33,35,37)(H,34,36,38) |
InChI Key |
BZNPZQQXQFULHP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=CC=C3C(=O)NC4=NC(=CS4)C5=CC=C(C=C5)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.